molecular formula C7H6O3 B190485 Sesamol CAS No. 533-31-3

Sesamol

Cat. No.: B190485
CAS No.: 533-31-3
M. Wt: 138.12 g/mol
InChI Key: LUSZGTFNYDARNI-UHFFFAOYSA-N
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Description

Sesamol is a natural organic compound found in sesame seeds and sesame oil. It is a white crystalline solid that is a derivative of phenol. This compound is known for its antioxidant, anti-inflammatory, antidepressant, and neuroprotective properties . It has a molecular formula of C₇H₆O₃ and a molar mass of 138.12 g/mol .

Mechanism of Action

Target of Action

Sesamol, also known as 1,3-Benzodioxol-5-ol or 3,4-(Methylenedioxy)phenol, is a natural organic compound found in sesame seeds and sesame oil . It has been found to interact with several molecular targets, primarily through the brain nerve growth factor (NGF) and endocannabinoid signaling under the regulatory drive of the CB1 receptors . These targets play a crucial role in its antidepressant-like effects .

Mode of Action

This compound interacts with its targets, leading to a variety of changes. It has been found to exhibit antiproliferative, anti-inflammatory, and apoptosis-inducing properties, preventing cancer cell spread to distant organs . It inhibits the transcription of inflammatory indicators that trigger inflammation, producing anti-inflammatory effects .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit fatty acid synthesis and stimulate fatty acid . It also regulates signal transduction pathways in cells derived from various malignant tissues . Moreover, it has been found to inhibit the H2O2-assisted IL-1β exudation from THP-1 cells through the heme oxygenase-1-assisted reticence of IKKα-NF-κB pathway .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is well absorbed throughout the gastrointestinal tract and shows an oral bioavailability of 95.61% . It is widely distributed in rat tissue with the highest concentration in the kidneys, followed by lungs, brain, and liver . Despite a favorable bioprofile, the wide distribution, small t1/2, and fast clearance of this compound indicate a need for packaging it into a suitable delivery system .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to reduce amyloid peptide accumulation and attenuate cognitive deficits in Alzheimer’s disease models . It also reduces the severity of Parkinson’s disease and Huntington’s disease in animal models by decreasing oxidative stress and inflammatory pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. More studies and tests are undoubtedly necessary to determine the mechanism of action of this compound in the underlying molecular signaling pathways in cancer prevention .

Biochemical Analysis

Biochemical Properties

Sesamol interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the expression of inflammatory indicators like numerous enzymes responsible for inducing inflammation, protein kinases, cytokines, and redox status . It also exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It has been shown to have anti-mutagenic, neuroprotective, hepatoprotective, cardioprotective, chemopreventive, and anti-ageing properties . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression. It has been found to exert its effects through the brain nerve growth factor (NGF) and endocannabinoid signaling under the regulatory drive of the CB1 receptors . It also affects the AKT/mTOR/FoxO1 signal pathway, promoting myoprotein synthesis and inhibiting myoprotein degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have a wide distribution, small half-life (t1/2), and fast clearance, indicating a need for packaging it into a suitable delivery system . Its antioxidant potential has been studied extensively over the past two decades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to reduce the severity of Parkinson’s disease and Huntington’s disease in animal models by decreasing oxidative stress and inflammatory pathways . The optimal dosage that may bring about such favorable effects should be further investigated .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to inhibit fatty acid synthesis, stimulate fatty acid oxidation, enhance cholesterol metabolism, and modulate macrophage cholesterol efflux . It also affects the AKT/mTOR/FoxO1 signal pathway, which is involved in myoprotein synthesis and degradation .

Transport and Distribution

This compound is well absorbed throughout the gastrointestinal tract and shows an oral bioavailability of 95.61% . It is widely distributed in rat tissue with the highest concentration in the kidneys, followed by the lungs, brain, and liver . The LAT1 inhibitor inhibited this compound uptake and cytotoxicity, suggesting LAT1 plays a role in this compound transport and bioactivity in melanoma .

Subcellular Localization

It has been suggested that this compound accumulates at the veins and glandular trichomes of the leaves of the sesame plant

Chemical Reactions Analysis

Types of Reactions

Sesamol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Sesamol is unique due to its wide range of biological activities and its presence in sesame oil. Similar compounds include:

This compound stands out due to its potent antioxidant, anti-inflammatory, and anticancer activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,3-benzodioxol-5-ol
Source PubChem
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InChI

InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LUSZGTFNYDARNI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6O3
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DSSTOX Substance ID

DTXSID9021267
Record name Sesamol
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Molecular Weight

138.12 g/mol
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Physical Description

Light brown crystalline powder; [Alfa Aesar MSDS], Solid
Record name Sesamol
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Boiling Point

272.00 to 274.00 °C. @ 760.00 mm Hg
Record name Sesamol
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Solubility

slightly
Record name Sesamol
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Color/Form

Crystals from chloroform/petroleum ether, Beige crystals

CAS No.

533-31-3
Record name Sesamol
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Record name Sesamol
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Record name Sesamol
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Melting Point

64.9 °C, 65.8 °C
Record name Sesamol
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Record name Sesamol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

commercial piperonal (Aldrich) (60 g) was dissolved in CH2Cl2 (500 ml), m--chloroperoxybenzoic acid (MCPBA) (90 g) added in portions and left to stir at room temperature (18 hrs.). The precipitate was filtered off and washed with CH2Cl2. The combined filtrate was then washed with cold saturated Na2CO3 solution, followed by H2O, dried over anhy. MgSO4 and evaporated to dryness. The resulting formate ester, δ (CDCl3, 300 Hz): 5.99 (2H, s, OCH2O), 6.56 (1H, d, J=8 Hz, H-6), 6.65 (1H, d, J=2 Hz, H-2), 6.70 (1H, d, J=8 Hz, H-5), 8.25 (1H, s, formate), was dissolved in MeOH (250 ml) and mixed with a solution of 30 g KOH in 200 ml MeOH. The reaction mixture was left at room temp for 15 hrs., evaporated to dryness, the residue dissolved in water (300 ml), acidified to neutral by dilute HCl (6N) and extracted with ethyl acetate. The organic layer was washed with NaHCO3 followed by water, dried over anhy. MgSO4 and evaporated to dryness. The crude product (57 g) was recrystallized from hexane (48 g), to yield colourless crystals, mp. 54°-55° C.; IR νmaxKBr cm-1 : 3580, 1625; UV νmaxMeOH nm (ε): 300.1 (2436), 234.2 (2269), 215.3 (2697), with KOH in methanol 314.2 (2477), 242.6 (2781), 225.6 (2746); 1H-NMR δ (CDCl3): 5.90 2H, s, OCH2O), 6.15 (1H, dd, J=2.4, 8.0 Hz, H-6), 6.24 (1H, d, J=2.4 Hz, H-2), 6.34 (1H, d, J=8.0, Hz, H-5), 4.68 (1H, bs, exchanged with D2O, phenolic); HRMS m/z: 138.0316 (M+, 100, C7H6O3), 137.0238 (M+ -H, 88.42, C7H5O3).
Quantity
60 g
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reactant
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500 mL
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90 g
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reactant
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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